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Compound of Interest |

Compound Name: 3,6-Dimethyloctan-3-ol

CAS No.: 151-19-9

Cat. No.: B092798
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Title: 3,6-Dimethyloctan-3-ol: Metabolic Architectures and Catalytic Upgrading for High-
Density Biofuels

Part 1: Executive Technical Summary

The transition from fossil-derived kerosene to biosynthetic alternatives requires molecules that
mimic the energy density of hydrocarbons while offering superior combustion profiles. 3,6-
Dimethyloctan-3-ol (an isomer of tetrahydrolinalool) represents a critical "pivot molecule" in
this transition.

Unlike simple linear alcohols (e.g., butanol), this branched terpene derivative possesses a
quarternary carbon and mid-chain branching. These structural features confer three distinct
advantages for biofuel applications:

» Cold-Flow Superiority: The 3,6-branching disrupts crystal packing, significantly lowering the
freezing point compared to linear C10 isomers, a hon-negotiable requirement for Aviation
Turbine Fuel (Jet A-1).

» High Energy Density: As a saturated C10 species, it bridges the gap between volatile
gasoline extenders and heavy diesel fractions.

o Versatility: It serves as a dual-use candidate—directly as a clean-burning oxygenate
(reducing particulate matter in diesel) or as an immediate precursor to 3,6-dimethyloctane, a
high-value saturated alkane for drop-in jet fuel.
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This guide details the metabolic synthesis of the terpene scaffold and the downstream chemo-
catalytic upgrading required to valorize this molecule.[1]

Part 2: Metabolic Synthesis & Engineering[2][3][4]

The biosynthesis of 3,6-dimethyloctan-3-ol is not native to standard industrial hosts (E. coli or
S. cerevisiae). It requires the metabolic engineering of the isoprenoid pathway to generate the
monoterpene backbone, followed by specific enzymatic or chemical saturation.

The Upstream Pathway: MEP vs. MVA

For industrial production, the Mevalonate (MVA) pathway in yeast (S. cerevisiae) is generally
preferred over the Methylerythritol phosphate (MEP) pathway due to higher flux capacities for
C10 precursors.

Critical Metabolic Node: Geranyl Diphosphate (GPP). To accumulate the C10 skeleton, flux
must be directed away from sterol synthesis (Ergosterol) and towards the heterologous terpene
synthase.

Engineering Strategy:

o Overexpression of tHMG1: Truncated HMG-CoA reductase removes feedback inhibition,
maximizing mevalonate production.

o Downregulation of ERG9: Repressing squalene synthase prevents carbon loss to sterols.

o Expression of Promiscuous Synthases: Utilizing a variant of Linalool Synthase (LIS) or a
specific methyltransferase to achieve the 3,6-carbon skeleton arrangement.

Visualization: Metabolic Flux Architecture

The following diagram illustrates the engineered pathway required to divert carbon from
glucose to the monoterpene alcohol precursor.
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Caption: Engineered Mevalonate Pathway diverting flux from sterol synthesis (ERG9
repression) to monoterpene production via heterologous synthase expression.

Part 3: Chemo-Catalytic Upgrading

While biology builds the scaffold, chemistry refines the fuel. The biological product is typically
unsaturated (containing C=C double bonds). To produce 3,6-dimethyloctan-3-ol, the
precursor must be hydrogenated.

Why Hydrogenation? Unsaturated terpenes are unstable; they polymerize (form gum) in
engines and react with atmospheric oxygen. Saturation converts the olefin to a stable alcohol
(3,6-dimethyloctan-3-ol).

Reaction Engineering
o Catalyst: 5% Pd/C (Palladium on Carbon) or Raney Nickel.

o Conditions: Mild pressure (3-5 bar H2), 40-60°C.

o Selectivity: The goal is to hydrogenate the C=C bonds without hydrogenolyzing the C-OH
bond (unless the target is the alkane).

Workflow: From Fermentation Broth to Fuel

The following diagram details the downstream processing (DSP) logic.
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Caption: Downstream processing workflow for isolating and upgrading terpene precursors to
saturated alcohol fuel.

Part 4: Fuel Properties & Comparative Analysis

The value of 3,6-dimethyloctan-3-ol lies in its physicochemical balance. The table below
contrasts it with its precursor (Linalool) and standard Diesel.
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3,6- . . .
. Linalool Diesel Biofuel
Property Dimethyloctan L
ot (Precursor) (Reference) Implication
-3-0
High H:C ratio
Molecular . :
C10H220 C10H180 Mix (C10-C15) improves
Formula .
combustion.
Ideal mid-
Boiling Point ~198°C 198°C 180-360°C distillate range
(Jet/Diesel).
] Safe for transport
Flash Point ~82°C 75°C >55°C
and storage.[2]
Matches diesel
Density (g/mL) 0.826 0.870 0.832 density; drop-in
compatible.
Essential for
. . Low :
Stability High (Saturated) ] High long-term fuel
(Polymerizes)
storage.
Reduces
soot/PM
Oxygen Content ~10.1% ~10.3% 0% o
emissions
significantly.

Key Insight: The saturation of the double bonds increases the Cetane Number (CN). While
linalool has a poor CN (~20-25), 3,6-dimethyloctan-3-ol is estimated to range between 45-50,
making it a viable ignition improver for low-quality blends.

Part 5: Experimental Protocol — Catalytic
Hydrogenation

Objective: Convert the monoterpene precursor to 3,6-dimethyloctan-3-ol with >99%
conversion and >95% selectivity.
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Safety: Hydrogen gas is highly flammable. Work in a rated fume hood or explosion-proof
facility.

o Catalyst Preparation:

o Load 0.5 g of 5% Pd/C catalyst into a high-pressure stainless steel autoclave (e.g., Parr
reactor).

o Rationale: Palladium offers the best turnover frequency (TOF) for olefin saturation under
mild conditions.

e Substrate Loading:
o Dissolve 10 g of the monoterpene precursor in 50 mL of Ethanol (Green solvent).
o Add to the reactor. Seal the vessel.
e Purging:
o Flush the reactor 3 times with Nitrogen (N2) to remove oxygen.
o Flush 2 times with Hydrogen (H2).
» Reaction:
o Pressurize to 4 bar (60 psi) with H2.
o Heat to 50°C with stirring at 800 rpm.

o Monitoring: Monitor H2 uptake via pressure drop. Reaction is complete when pressure
stabilizes (typically 2—4 hours).

o Work-up:
o Cool to room temperature. Vent H2.
o Filter the mixture through a Celite pad to recover the Pd/C catalyst (Catalyst is reusable).

o Remove ethanol via rotary evaporation.
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» Validation (GC-MS):

o Analyze the 0il.[3] Look for the disappearance of olefinic peaks (m/z 69, 93 typical for
terpenes) and the emergence of the molecular ion peak for the saturated alcohol (m/z
158).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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